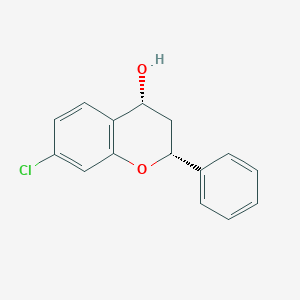
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline is an organic compound that features a quinoline core with unique alkyne and allene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Alkyne and Allene Groups: These functional groups can be introduced via palladium-catalyzed coupling reactions or other metal-catalyzed processes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne and allene groups.
Reduction: Reduction reactions could target the quinoline core or the alkyne groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(Penta-3,4-dien-1-yl)quinoline
- 5-(pent-2-en-4-yn-1-yl)quinoline
- Decahydroquinoline derivatives
Uniqueness
The unique combination of alkyne and allene groups in 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline sets it apart from other quinoline derivatives, potentially offering distinct reactivity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
CAS番号 |
63983-62-0 |
|---|---|
分子式 |
C19H27N |
分子量 |
269.4 g/mol |
InChI |
InChI=1S/C19H27N/c1-3-5-7-10-16-11-9-13-19-18(16)15-14-17(20-19)12-8-6-4-2/h1,5-7,16-20H,2,8-15H2 |
InChIキー |
RKMVGWOMHGJWQW-UHFFFAOYSA-N |
正規SMILES |
C=C=CCCC1CCC2C(CCCC2N1)CC=CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


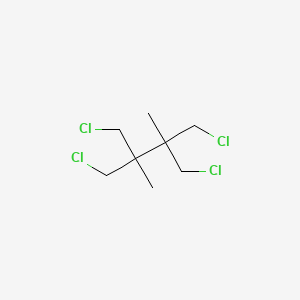


![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)

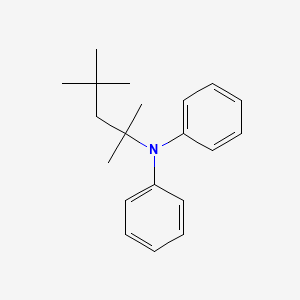
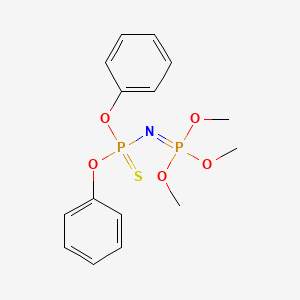
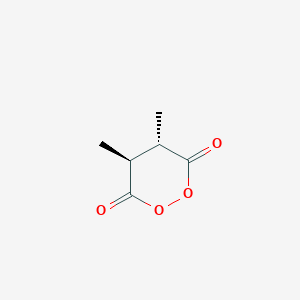
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
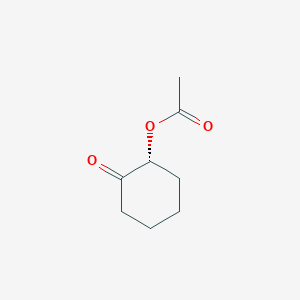
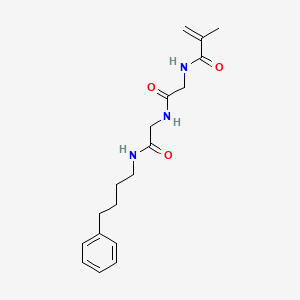
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
